2-(4-methylquinolin-2-yl)sulfanyl-N-(4-sulfamoylphenyl)acetamide
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Overview
Description
“2-(4-methylquinolin-2-yl)sulfanyl-N-(4-sulfamoylphenyl)acetamide” is a chemical compound that has been studied for its potential in the synthesis of biologically active quinoline derivatives . It has a molecular formula of C15H16N2O3S2 .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-[(4-methylquinolin-2-yl)sulfanyl]acetohydrazides with carbon disulfide in the presence of KOH in ethanol. This reaction involves oxadiazoline ring closure to form the corresponding 5-[(4-methylquinolin-2-ylsulfanyl)methyl]-1,3,4-oxadiazolo-2(3H)-thiones .Molecular Structure Analysis
The molecular structure of this compound is characterized by a quinoline ring attached to a sulfanyl group, which is further linked to an acetamide group .Chemical Reactions Analysis
In the synthesis process, the reaction of hydrazides with substituted benzaldehydes in ethanol under reflux gives N’-(hydroxybenzylidene)-2-(4-methylquinolin-2-ylsulfanyl)acetohydrazides and N’-[4-(dimethylamino)benzylidene)-2-(4-methylquinolin-2-ylsulfanyl)acetohydrazides .Physical And Chemical Properties Analysis
The compound has an average mass of 336.429 Da and a monoisotopic mass of 336.060242 Da .Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been utilized in the synthesis of various chemical structures. For instance, it has been used in the synthesis of 4-aryl-2-methyl-1,2,3,4-tetrahydroisoquinolines through Pummerer-type cyclization, demonstrating its role in facilitating complex chemical reactions (Toda et al., 2000).
Pharmacological Applications
- This compound has shown potential in the development of cancer therapeutics. For example, certain derivatives have demonstrated cytotoxic activity against breast and colon cancer cell lines, highlighting its significance in anticancer research (Ghorab et al., 2015).
- In the realm of antiviral research, a novel anilidoquinoline derivative of this compound showed significant antiviral and antiapoptotic effects in vitro, particularly against Japanese encephalitis virus, indicating its potential application in antiviral therapy (Ghosh et al., 2008).
Structural and Material Science Applications
- The compound has been studied for its structural aspects, such as in the formation of salts and inclusion compounds. This research contributes to understanding its potential in material science applications, especially in the development of novel compounds with enhanced properties (Karmakar et al., 2007).
Future Directions
Mechanism of Action
Mode of Action
It is known that the compound undergoes intramolecular cyclization in both alkaline and acidic media . This process results in the formation of 1,2,4-triazoles and 1,3,4-thiadiazoles . The compound’s interaction with its targets and the resulting changes would depend on these chemical transformations.
Biochemical Pathways
The synthesis of this compound involves the formation of 1,3,4-oxadiazole and 1,3-dioxoisoindoline rings and schiff base residues
Action Environment
It is known that the compound’s synthesis involves reactions in both alkaline and acidic media , suggesting that pH could potentially influence its action.
properties
IUPAC Name |
2-(4-methylquinolin-2-yl)sulfanyl-N-(4-sulfamoylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S2/c1-12-10-18(21-16-5-3-2-4-15(12)16)25-11-17(22)20-13-6-8-14(9-7-13)26(19,23)24/h2-10H,11H2,1H3,(H,20,22)(H2,19,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHJORBCRDGCKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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